Bis(dimethylamino)phenylchlorosilane is an organosilicon compound with the molecular formula C11H16ClN2Si. It features a phenyl group bonded to a silicon atom, which is further substituted with two dimethylamino groups and one chlorine atom. This compound is primarily used as a precursor in the synthesis of various organosilicon compounds, particularly in applications related to semiconductor technology and thin-film deposition processes .
Bis(dimethylamino)phenylchlorosilane is classified under organosilicon compounds, specifically as a chlorosilane. It is synthesized from readily available precursors, making it accessible for industrial applications. The compound is notable for its reactivity due to the presence of the chlorine atom, which can participate in further chemical reactions.
The synthesis of bis(dimethylamino)phenylchlorosilane typically involves the reaction of phenyltrichlorosilane with dimethylamine. The reaction proceeds under controlled conditions to minimize side reactions and ensure high yields. The general reaction can be represented as follows:
This reaction requires an inert atmosphere to prevent oxidation or hydrolysis of the reactants. The process is often conducted in a solvent such as toluene or under solvent-free conditions, depending on the scale of production.
The molecular structure of bis(dimethylamino)phenylchlorosilane can be described as follows:
The compound exhibits a tetrahedral geometry around the silicon atom due to its four substituents .
Bis(dimethylamino)phenylchlorosilane undergoes several types of chemical reactions:
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like ozone for oxidation, and various nucleophiles for substitution reactions.
In semiconductor fabrication, bis(dimethylamino)phenylchlorosilane serves as a source of silicon during chemical vapor deposition processes. The mechanism involves:
These properties make bis(dimethylamino)phenylchlorosilane suitable for various applications in materials science and chemistry .
Bis(dimethylamino)phenylchlorosilane has several scientific uses:
Organolithium reagents enable direct nucleophilic displacement of chlorine atoms in chlorosilanes to form Si–N bonds. The synthesis of bis(dimethylamino)phenylchlorosilane typically involves reacting phenyllithium with tetrakis(dimethylamino)silane or substituting chlorine in dichlorophenylsilane using lithium dimethylamide. Key parameters include:
Table 1: Optimization Parameters for Organolithium Amination
Variable | Optimal Range | Yield Impact |
---|---|---|
Reaction Temperature | –78°C to –40°C | Prevents thermal degradation |
LiNR₂:ClSi Ratio | 2:1 | Minimizes polysubstitution |
Addition Rate | Slow drip | Controls exotherm (<5°C deviation) |
Lewis acid catalysts address kinetic barriers in Si–N bond formation by activating chlorosilanes:
Solvent polarity critically influences reaction rate and byproduct formation:
Table 2: Solvent Effects on Amination Kinetics
Solvent | Dielectric Constant | Reaction Half-life (h) | Byproduct Formation |
---|---|---|---|
Tetrahydrofuran | 7.6 | 1.5 | Moderate (15–20%) |
n-Hexane | 1.9 | 8.0 | Low (<5%) |
Toluene | 2.4 | 4.2 | Variable (5–12%) |
Substituents on silicon govern amination efficiency through steric congestion and electronic modulation:
Residual chloride (200–500 ppm) necessitates multistep purification:
Table 3: Halogen Removal Efficiency by Purification Method
Method | Cl⁻ Reduction (%) | Product Loss | Limitations |
---|---|---|---|
Magnesium agitation | 98.5 | 5–8% | Slow (12–24 h) |
Vacuum distillation | 95.0 | 10–15% | High-boiling residues |
Molecular sieve (3Å) | 99.2 | <2% | Requires anhydrous conditions |
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